molecular formula C12H14N2O B13038564 1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile

1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B13038564
M. Wt: 202.25 g/mol
InChI Key: HHGWZVGFMSUPLT-UHFFFAOYSA-N
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Description

1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopropane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-5-methoxy-2-methylbenzaldehyde.

    Formation of Cyclopropane Ring: The aldehyde group is converted to a cyclopropane ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of Nitrile Group: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison

1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile is unique due to its cyclopropane ring and nitrile group, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-(4-amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H14N2O/c1-8-5-10(14)11(15-2)6-9(8)12(7-13)3-4-12/h5-6H,3-4,14H2,1-2H3

InChI Key

HHGWZVGFMSUPLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2(CC2)C#N)OC)N

Origin of Product

United States

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